

Spectral Data Analysis of 2-Chloro-4(1H)-pyridinone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-4(1H)-pyridinone

Cat. No.: B102469

[Get Quote](#)

This technical guide provides a comprehensive overview of the spectral data for **2-Chloro-4(1H)-pyridinone**, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.^[1] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Understanding Tautomerism in 2-Chloro-4(1H)-pyridinone

A critical aspect of the chemistry of **2-Chloro-4(1H)-pyridinone** is its existence in a tautomeric equilibrium with 2-chloro-4-hydroxypyridine.^[2] The pyridone form contains a carbonyl group within the ring, while the hydroxypyridine form features a hydroxyl group. The spectral data presented in this guide reflects the characteristics of the predominant tautomeric form under typical analytical conditions, which is generally the 2-chloro-4-hydroxypyridine form.^[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For **2-Chloro-4(1H)-pyridinone**, both ^1H and ^{13}C NMR provide valuable insights into its molecular framework.

^1H NMR Spectral Data

The ^1H NMR spectrum of 2-chloro-4-hydroxypyridine provides information about the electronic environment of the protons on the pyridine ring.[3]

Chemical Shift (δ) ppm	Multiplicity	Protons
~7.9	Doublet	H-6
~6.9	Doublet of doublets	H-5
~6.7	Doublet	H-3

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration. The data presented is interpreted from the spectrum available from ChemicalBook.[4]

^{13}C NMR Spectral Data

While a specific experimental spectrum for 2-chloro-4-hydroxypyridine was not available in the searched resources, the expected chemical shifts can be predicted based on the structure and known values for similar pyridine derivatives. The ^{13}C NMR spectrum is expected to show five distinct signals for the carbon atoms of the pyridine ring.[3]

Carbon Atom	Expected Chemical Shift (δ) ppm
C-2	150-160
C-3	110-120
C-4	160-170
C-5	115-125
C-6	140-150

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-chloro-4-hydroxypyridine is expected to show characteristic absorption bands for the O-H, C=C, and C-N bonds of the aromatic ring, as well as the C-Cl bond.

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode
3200-3600	O-H	Stretching (broad)
1600-1650	C=C / C=N	Ring stretching
1450-1550	C=C	Aromatic ring stretching
1200-1300	C-O	Stretching
700-800	C-Cl	Stretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.

For **2-Chloro-4(1H)-pyridinone** (molecular weight: 129.54 g/mol), the mass spectrum is expected to show a molecular ion peak.[3]

m/z	Ion
129/131	[M] ⁺ (Molecular ion)
94	[M-Cl] ⁺
66	[M-Cl-CO] ⁺

Note: The presence of the chlorine isotope (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M/M+2 pattern for chlorine-containing fragments.

Experimental Protocols

The following are generalized protocols for obtaining the spectral data discussed.

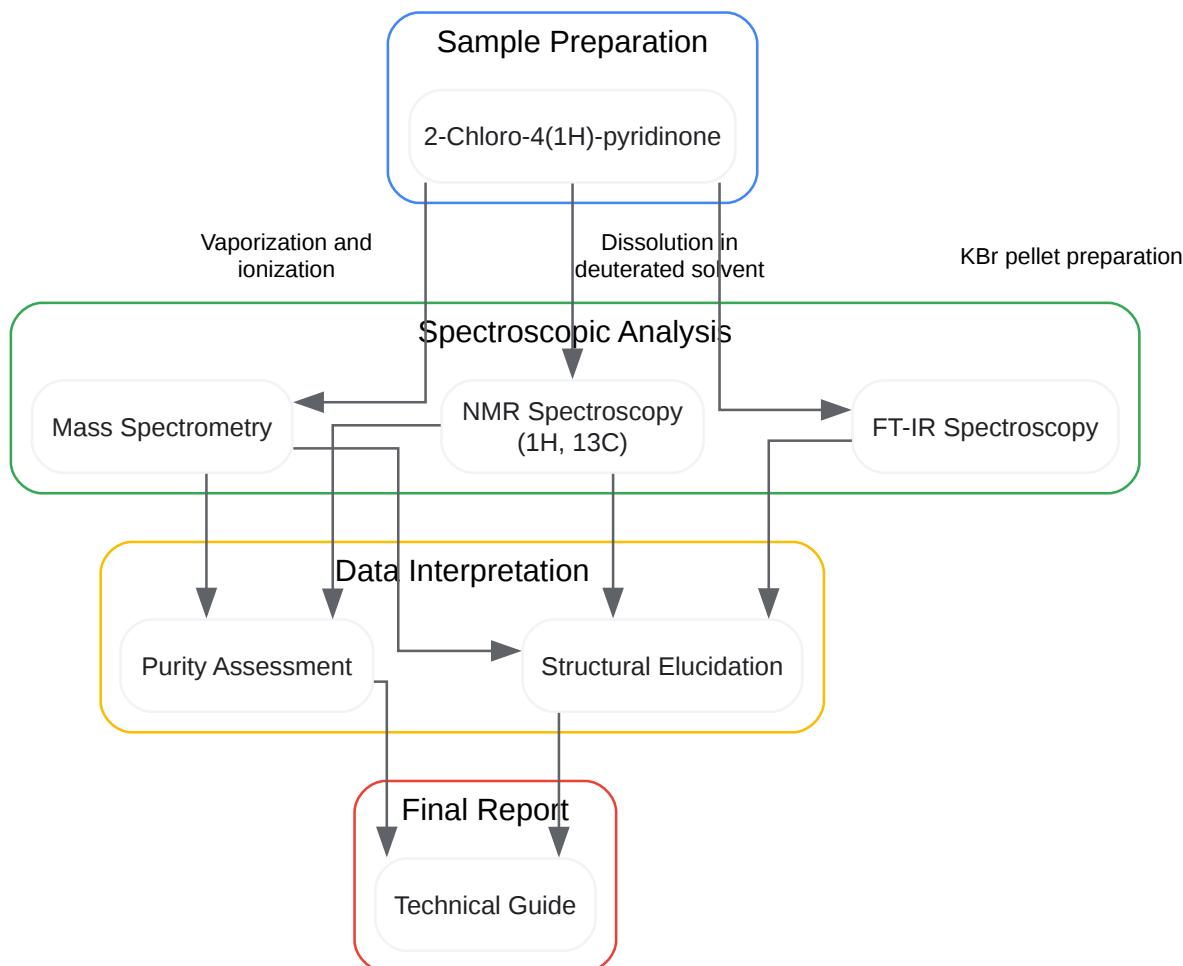
NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

- **Analysis:** Transfer the solution to an NMR tube. Acquire ^1H and ^{13}C NMR spectra on a spectrometer, typically operating at a frequency of 300 MHz or higher for ^1H NMR.
- **Data Processing:** Process the raw data using appropriate software to obtain the final spectrum. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

- **Sample Preparation:** For a solid sample, the KBr pellet method is common. Mix a small amount of the compound with dry potassium bromide powder and press the mixture into a thin, transparent pellet.
- **Analysis:** Place the pellet in the sample holder of an FT-IR spectrometer and record the spectrum, typically in the range of 4000-400 cm^{-1} .
- **Background Correction:** A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.


Electron Ionization Mass Spectrometry (EI-MS)

- **Sample Introduction:** Introduce a small amount of the volatile sample into the mass spectrometer, where it is heated to vaporization.
- **Ionization:** Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
- **Analysis:** Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer.
- **Detection:** Detect the ions to generate the mass spectrum.

Analytical Workflow

The following diagram illustrates the logical workflow for the spectral analysis of **2-Chloro-4(1H)-pyridinone**.

Workflow for the Spectral Analysis of 2-Chloro-4(1H)-pyridinone

[Click to download full resolution via product page](#)

Caption: A logical workflow for the spectral analysis of **2-Chloro-4(1H)-pyridinone**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]
- 3. 2-Chloro-4(1H)-pyridinone | 17368-12-6 | Benchchem [benchchem.com]
- 4. 2-Chloro-4-hydroxypyridine(17368-12-6) 1H NMR spectrum [chemicalbook.com]
- To cite this document: BenchChem. [Spectral Data Analysis of 2-Chloro-4(1H)-pyridinone: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b102469#2-chloro-4-1h-pyridinone-spectral-data-nmr-ir-mass-spec>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com